2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide
CAS No.: 871548-22-0
Cat. No.: VC4487403
Molecular Formula: C14H21N3OS
Molecular Weight: 279.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871548-22-0 |
|---|---|
| Molecular Formula | C14H21N3OS |
| Molecular Weight | 279.4 |
| IUPAC Name | 2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C14H21N3OS/c1-9-5-10(2)14(11(3)6-9)16-13(18)8-17(4)7-12(15)19/h5-6H,7-8H2,1-4H3,(H2,15,19)(H,16,18) |
| Standard InChI Key | LHNGSVUTXHFZQN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CN(C)CC(=S)N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure is defined by the IUPAC name 2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-(2,4,6-trimethylphenyl)acetamide, reflecting its key substituents . The mesityl group provides steric bulk and hydrophobicity, while the carbamothioylmethyl moiety introduces a thioamide functional group capable of hydrogen bonding and metal coordination. The SMILES string CC1=CC(=C(C(=C1)C)NC(=O)CN(C)CC(=S)N)C and InChIKey LHNGSVUTXHFZQN-UHFFFAOYSA-N enable precise structural verification .
Physicochemical Properties
Limited experimental data are available for this compound. Theoretical calculations predict moderate polarity due to the amide and thioamide groups, but solubility parameters (aqueous or organic) remain uncharacterized . The molecular weight of 279.4 g/mol places it within the range of small-molecule pharmaceuticals, suggesting potential bioavailability .
Synthesis and Preparation
Synthetic Routes
While no explicit synthesis protocol is documented, analogous acetamide derivatives are typically synthesized via:
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Acylation: Reaction of 2,4,6-trimethylaniline with chloroacetyl chloride under basic conditions to form N-(2,4,6-trimethylphenyl)chloroacetamide.
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Amination: Substitution of the chloro group with methylamine to introduce the methylamino moiety .
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Thiocarbamoylation: Reaction with thiourea or isothiocyanate derivatives to install the carbamothioylmethyl group.
The lack of detailed procedures highlights the need for further methodological development.
Analytical Characterization
Hypothetical characterization would involve:
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NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and purity.
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Mass Spectrometry: High-resolution MS to verify molecular weight (expected m/z 279.4 for [M+H]⁺) .
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HPLC: Purity assessment using reverse-phase chromatography .
Research Gaps and Future Directions
Unresolved Questions
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Solubility and Stability: Empirical data under varying pH and temperature conditions.
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Biological Profiling: Screening against disease-relevant targets (e.g., kinases, GPCRs).
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Synthetic Optimization: Development of scalable, high-yield routes.
Collaborative Opportunities
Partnerships between academic and industrial labs could accelerate property characterization and application discovery.
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